2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide
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Overview
Description
2-(2-bicyclo[221]heptanyl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide is a complex organic compound featuring a bicyclo[221]heptane scaffold and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[2.2.1]heptane scaffold or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the acetamide moiety or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different substituents on the acetamide or triazole moieties.
Scientific Research Applications
2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of diseases involving the central nervous system.
Industry: It is used in the production of advanced materials with specific properties, such as high strength, flexibility, or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.1]heptane scaffold provides a rigid framework that can interact with enzymes, receptors, or other proteins, while the triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Camphor: A natural product with a bicyclo[2.2.1]heptane scaffold, known for its medicinal and aromatic properties.
Sordarins: A class of antifungal agents containing a bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Bioactive natural products with a bicyclo[2.2.1]heptane structure, used in perfumery and traditional medicine.
Uniqueness
2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide is unique due to the combination of the bicyclo[2.2.1]heptane scaffold and the triazole ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c20-13(8-12-7-10-2-3-11(12)6-10)18-15(4-1-5-15)14-16-9-17-19-14/h9-12H,1-8H2,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVMQNZQHWLVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=NN2)NC(=O)CC3CC4CCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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